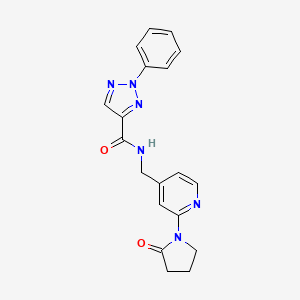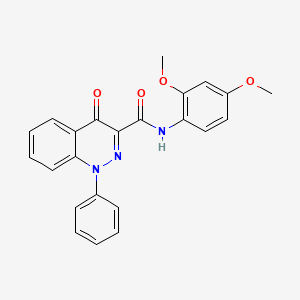
2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid”, often referred to as DFCHA, is a cyclic amino acid derivative. It has a molecular weight of 178.18 . The IUPAC name for this compound is (4,4-difluorocyclohexyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid” is 1S/C8H12F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h6H,1-5H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
One avenue of application lies in the realm of organic synthesis, where the efficiency of reactions and the development of new synthetic methodologies are of paramount importance. For instance, Cativiela et al. (2004) explored the use of sulfonic acid resin as a catalyst in the synthesis of rac-5-(4-hydroxyphenyl)hydantoin from p-hydroxymandelic acid and urea, highlighting alternative catalytic methods that could potentially be adapted for related compounds (Cativiela, J. García, B. Lázaro, J. Mayoral, & A. Pallarés, 2004). Similarly, Lashkari et al. (2018) demonstrated the use of trifluoroacetic acid in a one-pot, four-component domino reaction for synthesizing substituted dihydro 2-oxypyrroles, suggesting a potential role for difluorocyclohexyl analogs in complex organic reactions (Lashkari, M. Maghsoodlou, M. Karima, & M. Kangani, 2018).
Environmental Science and Pollution Treatment
In the field of environmental science, research on the degradation and treatment of toxic compounds is crucial. Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor technology for treating herbicides, such as 2,4-D and mecoprop, demonstrating the effectiveness of advanced treatment methods in breaking down toxic herbicides (Ghoshdastidar & A. Tong, 2013). This suggests a potential application for 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid in environmental remediation efforts, given its structural similarity to the compounds studied.
Analytical Chemistry
In analytical chemistry, the development of methods for detecting and quantifying chemical compounds is essential. Gu et al. (2021) established a method for determining methoxyacetic acid in urine, showcasing the importance of accurate and sensitive detection techniques for monitoring exposure to industrial chemicals (Gu, Y. Mei, W. Su, & J. Han, 2021). The methodologies and principles discussed could potentially be applied to the analysis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid in biological or environmental samples.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-14-7(8(12)13)6-2-4-9(10,11)5-3-6/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFXKEWFZSRLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxylate](/img/structure/B2434635.png)
![N-(2-chlorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2434637.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2434638.png)

![Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2434640.png)



![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2434651.png)
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434654.png)
